Tert-butyl 2-amino-2-(3-methoxyazetidin-3-yl)acetate
Description
Tert-butyl 2-amino-2-(3-methoxyazetidin-3-yl)acetate is a specialized organic compound featuring a tert-butyl ester group, an amino moiety, and a 3-methoxyazetidin-3-yl substituent. Its molecular formula is C₁₀H₂₀N₂O₃, with a molecular weight of 216.28 g/mol. The azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a methoxy group at the 3-position distinguishes this compound from simpler esters. This structure is significant in medicinal chemistry, where tert-butyl esters are commonly employed as protective groups for carboxylic acids during synthesis .
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-(3-methoxyazetidin-3-yl)acetate |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)7(11)10(14-4)5-12-6-10/h7,12H,5-6,11H2,1-4H3 |
InChI Key |
RWTCVXOCEVQTIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1(CNC1)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-(3-methoxyazetidin-3-yl)acetate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [3+2] cycloaddition reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (I) salts under mild conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.
Amino Group Protection: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.
Final Coupling: The protected azetidine derivative is then coupled with glycine or its derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials such as azides, alkynes, and glycine derivatives.
Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity.
Purification: Purification of the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-(3-methoxyazetidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidine ring or the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Methanol, halides, and other nucleophiles.
Major Products Formed
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Various substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl 2-amino-2-(3-methoxyazetidin-3-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(3-methoxyazetidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 2-amino-2-(3-methoxyazetidin-3-yl)acetate with structurally analogous compounds, focusing on molecular properties, functional groups, and reactivity.
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison
Functional Group Analysis
Azetidine vs. In contrast, the oxetane ring (tert-butyl 2-amino-2-(oxetan-3-yl)acetate) lacks basicity but offers metabolic stability, making it a popular bioisostere in drug design .
Amino Group vs. Nitro/Phenyl Substituents: The amino group in the target compound enables hydrogen bonding and participation in condensation reactions (e.g., forming amides). In contrast, the nitro group in tert-butyl 2-methyl-2-(4-nitrophenyl)acetate is electron-withdrawing, reducing reactivity toward nucleophiles but facilitating reduction to amines . Aromatic substituents (e.g., 4-methoxyphenyl in methyl 2-amino-2-(4-methoxyphenyl)acetate HCl) introduce π-π stacking interactions, which are absent in the aliphatic azetidine/oxetane analogues .
Physicochemical Properties
Table 2: Property Comparison
- Lipophilicity : The target compound’s logP (~1.2) is higher than the oxetane analogue due to the methoxyazetidine group but lower than the nitro-substituted derivative, which has a strong electron-withdrawing nitro group .
- Solubility: The amino group in the target compound improves aqueous solubility compared to the nitro-substituted analogue, which is more hydrophobic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
